N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15(27)26-11-10-19-20(13-24)23(30-21(19)14-26)25-22(28)16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-9,12H,10-11,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNBVGWBSNYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a thieno[2,3-c]pyridine core substituted with various functional groups. The IUPAC name reflects its complex nature:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 486.6 g/mol
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 486.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Key mechanisms include:
- Histone Deacetylase Inhibition : The compound exhibits potential as a class II histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are implicated in various neurodegenerative diseases such as Alzheimer's disease (AD). Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, influencing cellular processes like neuroprotection and neuronal survival .
- Antioxidant Properties : Compounds similar to this one have demonstrated significant antioxidant activity. This property is vital in combating oxidative stress-related cellular damage, particularly in neurodegenerative conditions .
- Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative damage and improve cognitive functions in animal models of AD .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their implications for drug development:
- Inhibition of HDACs : A study highlighted that compounds with similar structures exhibited potent inhibition of class II HDACs, leading to neuroprotective effects against Aβ aggregation and tau phosphorylation in AD models . This suggests a promising pathway for therapeutic development targeting cognitive decline.
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the phenoxazine or thieno[2,3-c]pyridine moieties significantly affect biological activity. For instance, substituents capable of forming hydrogen bonds enhance interactions with target proteins involved in neurodegeneration .
- Comparative Studies : Comparative analyses with established HDAC inhibitors demonstrated that certain derivatives of this compound exhibited superior activity in both in vitro and in vivo settings .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide?
- Answer : A multi-step synthesis approach is typically employed, involving substitution, reduction, and condensation reactions. For example, analogous compounds (e.g., substituted benzamides) are synthesized by substituting nitro groups with heterocyclic moieties under alkaline conditions, followed by iron-powder-mediated reduction in acidic environments to generate intermediates like aniline derivatives. Condensation with cyanoacetic acid using coupling agents (e.g., EDC or DCC) completes the process. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or hydrolysis .
Q. How can the molecular structure of this compound be validated experimentally?
- Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for structural validation. High-resolution crystallographic data can resolve bond lengths, angles, and stereochemistry. Complementary techniques include NMR (e.g., , , and 2D COSY/HMBC) to confirm connectivity, and mass spectrometry (HRMS or ESI-MS) for molecular weight verification. For crystalline samples, powder XRD can assess phase purity .
Q. What analytical methods are suitable for purity assessment?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Pair this with thermogravimetric analysis (TGA) to detect residual solvents or decomposition products. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation. For trace impurities, LC-MS or GC-MS is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Answer : Focus on systematic modifications to the acetyl, cyano, or phenoxy groups. For example:
- Replace the acetyl group with other acylating agents (e.g., propionyl, benzoyl) to study steric effects.
- Substitute the cyano group with nitro or amine functionalities to evaluate electronic influences.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and correlate with physicochemical descriptors (logP, polar surface area) .
Q. How should contradictory data in biological activity assays be addressed?
- Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, incubation times). Mitigate this by:
- Replicating experiments across independent labs with standardized protocols.
- Using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity.
- Applying statistical tools like Bland-Altman plots to assess inter-method bias. For example, discrepancies in IC values may reflect differences in protein expression levels or assay sensitivity .
Q. What computational strategies are effective for predicting metabolic stability?
- Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations to model CYP450-mediated oxidation. Use software like Schrödinger’s QikProp to calculate ADME parameters (e.g., half-life, bioavailability). Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and correlate with trifluoromethyl group retention (if applicable) to assess metabolic resistance .
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
- Answer : High-resolution X-ray data (≤1.0 Å) can distinguish tautomers via electron density maps. For example, SHELXL’s refinement tools can model hydrogen atom positions to confirm keto-enol equilibria. Pair this with solid-state NMR ( or CP-MAS) to detect dynamic tautomerism in the crystal lattice .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Key Parameters |
|---|---|---|
| Structural Validation | X-ray crystallography (SHELXL), NMR, HRMS | Resolution ≤1.0 Å, |
| SAR Studies | Docking simulations, IC assays | ΔG binding ≤-8 kcal/mol, pIC ≥6 |
| Purity Analysis | HPLC-UV, elemental analysis | Purity ≥98%, C/H/N ±0.4% |
| Metabolic Stability Prediction | QM/MM, microsomal assays | t ≥30 min, CL ≤15 mL/min/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
